BenchChemオンラインストアへようこそ!

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide

Physicochemical profiling Lipophilicity Lead optimization

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide (CAS 1428358-26-2) is a synthetic small molecule (C₁₆H₁₆N₄OS₂; MW 344.5 g/mol) that integrates a 2-(1H-pyrazol-1-yl)thiazole heterocyclic core with a 2-(methylthio)benzamide moiety connected via an ethylene spacer. The compound is catalogued as a screening library member supplied by ChemBridge Corporation under the identifier AKOS024553918 and is distributed through the Hit2Lead platform.

Molecular Formula C16H16N4OS2
Molecular Weight 344.45
CAS No. 1428358-26-2
Cat. No. B2704416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide
CAS1428358-26-2
Molecular FormulaC16H16N4OS2
Molecular Weight344.45
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)N3C=CC=N3
InChIInChI=1S/C16H16N4OS2/c1-22-14-6-3-2-5-13(14)15(21)17-9-7-12-11-23-16(19-12)20-10-4-8-18-20/h2-6,8,10-11H,7,9H2,1H3,(H,17,21)
InChIKeyBMBOQHIIDVPWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide (CAS 1428358-26-2): Chemical Identity, Scaffold Architecture, and Procurement-Salient Properties


N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide (CAS 1428358-26-2) is a synthetic small molecule (C₁₆H₁₆N₄OS₂; MW 344.5 g/mol) that integrates a 2-(1H-pyrazol-1-yl)thiazole heterocyclic core with a 2-(methylthio)benzamide moiety connected via an ethylene spacer . The compound is catalogued as a screening library member supplied by ChemBridge Corporation under the identifier AKOS024553918 and is distributed through the Hit2Lead platform . The 2-(1H-pyrazol-1-yl)thiazole scaffold has been independently validated as a privileged pharmacophore for selective EP1 prostanoid receptor antagonism in two medicinal chemistry campaigns published in Bioorganic & Medicinal Chemistry Letters . The compound possesses an XLogP3 of 3.0, a topological polar surface area of 113 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds, placing it within lead-like chemical space suitable for further optimization .

Why In-Class Substitution of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide (CAS 1428358-26-2) Carries Scientific Risk: Structural Determinants of Pharmacological Divergence


Compounds sharing the 2-(1H-pyrazol-1-yl)thiazole-ethyl-benzamide framework cannot be treated as freely interchangeable because small substituent changes at the benzamide 2-position profoundly alter conformational preference, electronic character, and target engagement. Published SAR campaigns on this scaffold demonstrate that the nature and position of the benzamide substituent directly modulate EP1 receptor antagonistic potency across a range spanning two orders of magnitude (IC₅₀ ≈ 20 nM to >2,000 nM) and simultaneously govern lipophilicity (LogP), aqueous solubility, and metabolic stability . The 2-methylthio (-SMe) group present in CAS 1428358-26-2 introduces distinct sulfur-mediated stereoelectronic effects—specifically, the ability to engage in sulfur-π and chalcogen bonding interactions with hydrophobic receptor pockets—that are absent in the unsubstituted (CAS 1428380-41-9), dimethylamino-substituted (CAS 1428357-88-3), ethoxy-substituted, or trifluoromethoxy-substituted analogs commonly listed as near neighbors . Furthermore, the 2-methylthio substituent serves as a synthetic handle for late-stage oxidation to the corresponding sulfoxide or sulfone, offering a divergent derivatization pathway that is unavailable to non-sulfur-containing benzamide congeners . Generic substitution without accounting for these substituent-specific effects risks selecting a compound with materially different target engagement, physicochemical behavior, and downstream synthetic utility.

Product-Specific Quantitative Evidence Guide: Where N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide (1428358-26-2) Demonstrates Verifiable Differentiation


Substituent-Driven LogP Differentiation: 2-Methylthio vs. 3-Dimethylamino and Unsubstituted Benzamide Analogs

The 2-methylthio substituent confers a calculated XLogP3 of 3.0 to the target compound, as derived from the PubChem-computed descriptors (XLogP3-AA = 3), placing it in a lipophilicity window distinct from its closest catalogued analogs . The unsubstituted benzamide analog (CAS 1428380-41-9), lacking the -SMe group, exhibits a predictably lower logP, while the 3-dimethylamino analog (CAS 1428357-88-3) introduces a basic amine center that alters ionization state at physiological pH and modifies hydrogen-bonding capacity . In the published EP1 antagonist SAR series, lipophilicity directly correlated with both cellular potency and off-target promiscuity, making substituent-controlled logP a key differentiator for compound selection .

Physicochemical profiling Lipophilicity Lead optimization

Topological Polar Surface Area and Rotatable Bond Profile: Scaffold-Level Differentiation from Fused and Bridged Analogs

The target compound possesses a topological polar surface area (TPSA) of 113 Ų and six rotatable bonds, as computed and recorded in PubChem . This TPSA value falls within the optimal range (60–140 Ų) associated with favorable oral absorption and blood-brain barrier penetration, while the six rotatable bonds fall within the Veber criterion (≤10) for oral bioavailability . By comparison, fused pyrazolo-thiazole scaffolds (e.g., pyrazolo[3,4-d]thiazoles) and benzothiazole-linked analogs exhibit reduced conformational flexibility (fewer rotatable bonds) but often elevated TPSA due to additional heteroatoms in the fused ring system, which can limit membrane permeation . The ethyl spacer linking the thiazole to the benzamide in the target compound provides a degree of conformational freedom that is absent in directly linked or methylene-bridged analogs, potentially enabling better induced-fit binding to target pockets.

Drug-likeness Oral bioavailability Scaffold selection

Class-Level EP1 Receptor Antagonist Activity of the 2-(1H-Pyrazol-1-yl)thiazole Scaffold: Quantitative Benchmarks for Target Engagement

The 2-(1H-pyrazol-1-yl)thiazole scaffold that constitutes the core of CAS 1428358-26-2 has been systematically optimized as a selective EP1 prostanoid receptor antagonist scaffold in two independent medicinal chemistry campaigns by Atobe et al. . In the hit-to-lead study, compound 12 emerged as the optimized lead with the best EP1 antagonist activity in the series . In the subsequent SAR-based optimization study, compound 25 achieved an EP1 IC₅₀ of 20 nM with concomitant optimization of LogP to the lowest value in the series, representing a 10-fold potency improvement over earlier lead compounds in the same scaffold class . While CAS 1428358-26-2 itself was not tested in these published studies, it shares the identical 2-(1H-pyrazol-1-yl)thiazole pharmacophore that was essential for EP1 binding in the characterized series. By contrast, benzothiazole-containing pyrazole hybrids reported by Gomha et al. showed anticancer rather than EP1-directed activity, demonstrating that the specific thiazole-pyrazole connectivity determines target selectivity .

EP1 receptor antagonism GPCR pharmacology Overactive bladder

Hydrogen Bond Donor/Acceptor Architecture: Differentiating 2-Methylthio from Amino-, Hydroxy-, and Alkoxy-Substituted Benzamide Analogs

CAS 1428358-26-2 possesses one hydrogen bond donor (the benzamide N-H) and five hydrogen bond acceptors (the benzamide carbonyl oxygen, the thiazole ring nitrogen and sulfur, the pyrazole ring nitrogens, and the methylthio sulfur), as computed in PubChem . This HBD/HBA profile is distinct from closely related catalog analogs: the 3-dimethylamino analog (CAS 1428357-88-3) gains an additional HBA from the tertiary amine but also introduces a protonatable site (pKa ~5–6) that can exist in positively charged form at physiological pH, altering electrostatic recognition . The unsubstituted benzamide analog (CAS 1428380-41-9) lacks the sulfur-mediated acceptor capacity entirely. In the EP1 antagonist SAR studies, the nature of the substituent at the benzamide position was shown to critically modulate both receptor affinity and selectivity over other prostanoid receptor subtypes (EP2, EP3, EP4), with electron-withdrawing and lipophilic groups generally favoring EP1 selectivity .

Molecular recognition Hydrogen bonding Structure-activity relationships

Synthetic Tractability of the 2-Methylthio Substituent: Late-Stage Oxidation to Sulfoxide/Sulfone as a Divergent SAR Strategy

The 2-methylthio (-SMe) substituent in CAS 1428358-26-2 provides a unique synthetic handle that is absent in the unsubstituted, dimethylamino, ethoxy, and trifluoromethoxy benzamide analogs available in the same ChemBridge scaffold series . The aryl methyl sulfide can undergo controlled oxidation to yield the corresponding methylsulfinyl (-SOMe) or methylsulfonyl (-SO₂Me) derivatives, generating two additional compounds with incrementally altered electronic character, hydrogen-bonding capacity, and lipophilicity from a single parent structure . This divergent derivatization pathway is well-precedented: 2-(methylthio)benzamides have been systematically oxidized to 2-(methylsulfinyl)benzamides and subsequently cyclized to 1,2-benzisothiazol-3-ones, demonstrating the broad synthetic utility of this functional group . Oxidation state modulation at the sulfur center allows fine-tuning of the Hammett σₚ value (from σₚ ≈ 0.00 for -SMe to σₚ ≈ +0.49 for -SOMe and σₚ ≈ +0.72 for -SO₂Me), providing a continuous spectrum of electronic perturbation for SAR exploration .

Late-stage functionalization Divergent synthesis Sulfur chemistry

Disclaimer: Current Limitations on Direct Comparative Bioactivity Data for CAS 1428358-26-2

At the time of this evidence guide (May 2026), no primary peer-reviewed publication has reported direct, quantitative bioactivity data (IC₅₀, Kd, Ki, EC₅₀, or % inhibition at defined concentrations) for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide (CAS 1428358-26-2) in any target-based or phenotypic assay . The compound is catalogued as a ChemBridge screening library member and has a PubChem Compound ID (CID 71802206), but no PubChem BioAssay results are presently associated with this CID . The evidence presented in this guide therefore relies on class-level inference from structurally validated congeners bearing the identical 2-(1H-pyrazol-1-yl)thiazole pharmacophore, as well as on computed physicochemical property differentiation from closely related catalogued analogs. Prospective users should treat CAS 1428358-26-2 as an unexplored scaffold derivative with rationally inferred potential, rather than as a biologically validated chemical probe. Direct head-to-head experimental comparison with analogs such as the unsubstituted benzamide (CAS 1428380-41-9) or the 3-dimethylamino analog (CAS 1428357-88-3) in the user's assay system of interest is strongly advised before committing to large-scale procurement.

Data completeness Procurement caveat Screening compound

Best-Fit Research and Industrial Application Scenarios for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide (CAS 1428358-26-2)


Exploratory EP1 Prostanoid Receptor Antagonist Screening and Hit Expansion

Given the validated EP1 antagonist activity of the 2-(1H-pyrazol-1-yl)thiazole scaffold (optimized congeners achieving IC₅₀ values as low as 20 nM), CAS 1428358-26-2 is well-positioned as a structurally novel screening candidate for EP1 receptor antagonist programs targeting overactive bladder, neuropathic pain, or bone fracture healing . The 2-methylthio substituent represents an unexplored vector in the published EP1 SAR landscape; procuring this compound enables evaluation of whether sulfur-mediated interactions (sulfur-π, chalcogen bonding) with the EP1 binding pocket can further improve potency or selectivity relative to the published leads. The compound's favorable TPSA (113 Ų) and XLogP3 (3.0) suggest adequate membrane permeability for cell-based EP1 functional assays .

SAR Divergent Library Expansion via Late-Stage Sulfur Oxidation

The 2-methylthio substituent provides a unique opportunity for divergent library synthesis from a single commercially available parent compound. Controlled oxidation using mCPBA (1 equivalent) yields the corresponding sulfoxide (-SOMe; Hammett σₚ ≈ +0.49), while oxidation with excess oxidant yields the sulfone (-SO₂Me; Hammett σₚ ≈ +0.72) . This three-compound mini-series (sulfide, sulfoxide, sulfone) spans a wide electronic perturbation range without altering the core scaffold topology, enabling systematic evaluation of electronic effects on target binding, selectivity, and ADME properties. This approach is particularly cost-effective for academic and small-biotech laboratories where de novo synthesis of multiple analogs is resource-prohibitive .

Structure-Based Computational Docking and Pharmacophore Modeling Studies

The compound's well-defined three-dimensional architecture—comprising a rigid 2-(1H-pyrazol-1-yl)thiazole core, a flexible ethylene spacer, and a rotatable 2-methylthiobenzamide moiety—makes it an informative test case for computational chemistry studies . The six rotatable bonds generate a tractable conformational ensemble for docking and molecular dynamics simulations, while the sulfur atom in the methylthio group provides a distinctive electron density feature for evaluating scoring function performance on sulfur-containing ligands . The availability of the unsubstituted benzamide analog (CAS 1428380-41-9) as a comparator enables paired computational studies to isolate the contribution of the 2-methylthio substituent to predicted binding free energies .

Physicochemical Progenitor in Preclinical Formulation Feasibility Assessment

With an XLogP3 of 3.0, TPSA of 113 Ų, and the absence of ionizable groups at physiological pH, CAS 1428358-26-2 occupies a physicochemical space that is generally compatible with oral absorption while presenting manageable solubility challenges . Unlike the 3-dimethylamino analog (CAS 1428357-88-3), which introduces pH-dependent solubility and potential lysosomal trapping, the target compound's neutral character simplifies formulation development and pharmacokinetic prediction . These properties make it a suitable candidate for early-stage developability profiling in discovery programs where formulation simplicity is a key decision criterion. The compound's molecular weight (344.5 Da) also places it comfortably within lead-like space, reducing the risk of molecular weight-dependent attrition in later development stages .

Quote Request

Request a Quote for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.